molecular formula C13H22N2O3 B1148786 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine CAS No. 157327-41-8

1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine

Cat. No. B1148786
CAS RN: 157327-41-8
M. Wt: 254.328
InChI Key:
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Description

1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine is a compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds often involves complex processes. For instance, a study by Fernández et al. (1992) on the synthesis of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates illustrates the complexity of synthesizing compounds with similar structures to 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray diffraction, as demonstrated by Herberich et al. (1994) in their study on 3-Borolenes (Herberich, Spaniol, & Steffan, 1994).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are complex and vary based on the substituents and conditions. For example, Wang et al. (2008) discussed the preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, highlighting the intricate reaction processes involved (Wang, Liu, Cao, & Wang, 2008).

Scientific Research Applications

T-Butyloxycarbonylation of Amines

One of the primary applications of compounds related to 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine is in the t-butyloxycarbonylation (Boc protection) of amines. Boc protection is a fundamental step in peptide synthesis, where the amine group is protected to prevent unwanted reactions. A water-soluble agent, 4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride, demonstrates this application by reacting with amino-acid sodium salts in aqueous solutions to yield BOC-amino acids in good yields. This method is significant for peptide synthesis, allowing for selective reactions in peptide chains (Guibe-jampel & Wakselman, 1971).

Synthesis of Constrained Peptides

Constrained peptides are peptides with their structure locked in a specific conformation, which can enhance their stability and bioactivity. 2-Oxopiperazine derivatives have been designed as mimetics of γ-turn conformationally constrained tripeptides. The synthetic pathway involves reductive amination of cyanomethyleneamino pseudopeptides, followed by regiospecific lactamization. This methodology has been applied to synthesize analogues of tetrapeptides, demonstrating the versatility of oxopiperazine derivatives in synthesizing constrained peptides (Herrero et al., 2002).

Nucleophilic Addition Reactions

The reactivity of compounds similar to 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine in nucleophilic addition reactions has been studied. For example, the nucleophilic addition of secondary amines to 3,5-dimethylene-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl has been quantitatively analyzed. The kinetics of these reactions provide insights into the mechanisms and can guide the synthesis of novel compounds (Malievskii et al., 1988).

Stereoselective Synthesis

The stereoselective synthesis of piperidine derivatives, including those fused with oxygen heterocycles, showcases the application of 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine derivatives in creating molecules with defined stereochemistry. This process involves the formation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, followed by treatment with BuLi and further reactions to yield N-Boc piperidine derivatives fused with oxygen heterocycles. Such stereoselective syntheses are crucial in medicinal chemistry for creating compounds with desired biological activities (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSMZDVTEOAHDL-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)/C(=C\N(C)C)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-oxo-1-piperidinecarboxylate (8.73 g, 44 mmol) and N,N-dimethylformamide dimethyl acetal (5.8 mL, 44 mmol) in 80 mL of dry N,N-dimethylformamide was warmed at 80° C. for 18 h. The solution was cooled and concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The mixture was filtered through a pad of Celite, and the organic layer was separated, washed with saturated brine, dried over magnesium sulfate and concentrated under reduced pressure to afford the title compound as an orange oil.
Quantity
8.73 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-tert-butoxycarbonyl piperidine-4-one and N,N-dimethylformamide dimethylacetal was stirred for 6 hours heated to reflux to give 1-tert-butoxycarbonyl-3-[(dimethylamino)methylene]piperidine-4-one. A mixture of the obtained 1-tert-butoxycarbonyl-3-[(dimethylamino)methylene]piperidine-4-one, 2-hydrazinoethanol and MeOH was stirred for two hours heated to reflux to give a mixture of 2-(5-tert-butoxycarbonyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-2-yl)ethanol and 2-(5-tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-yl)ethanol. A mixture of the obtained mixture, 4M HCl-EtOAc solution and EtOH was stirred for two hours at room temperature to give a mixture of 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-2-yl)ethanol dihydrochloride and 2-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-yl)ethanol dihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of N-Boc-4-piperidone (10 g, 50.19 mmol) and DMF-dimethylacetal (20.16 ml, 150.57 mmol) in 1,4-dioxane (100 ml) was heated at reflux for 20 hours. The reaction mixture was concentrated and the residue was eluted through a flash column (silica gel 60, 230-400 mesh, 7% MeOH in EtOAc) to give the title compound as an orange oil which crystallized on standing (10.51 g, 82%).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF-dimethylacetal
Quantity
20.16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of N-Boc-4-piperidone (10.0 g, 50.19 mmol) and N,N-dimethylformamide dimethylacetal (20.16 mL, 150.57 mmol) in 1,4-dioxane (100 mL) was heated at reflux for 15 hours. The solvent was removed in vacuo and the residue was eluted through a flash column (silica gel 60, 230-400 mesh, 8% MeOH in EtOAc) to obtain the title compound as an orange oil which crystallized on standing (7.64 g, 60%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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